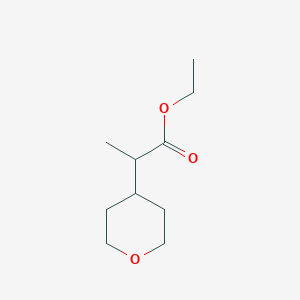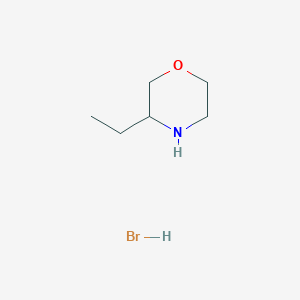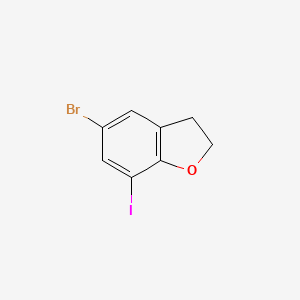
5-溴-7-碘-2,3-二氢苯并呋喃
描述
5-bromo-7-iodo-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6BrIO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
科学研究应用
5-bromo-7-iodo-2,3-dihydro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules for various applications.
作用机制
Target of Action
5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an organic building block that can be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence
Mode of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Benzofuran compounds are known to affect various biological and pharmacological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its biological activity and the nature of its interaction with its targets.
生化分析
Biochemical Properties
5-Bromo-7-Iodo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within cells .
Cellular Effects
The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This can lead to changes in cell survival, proliferation, and differentiation. Additionally, it may impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This can lead to the activation or inhibition of downstream enzymes, ultimately resulting in changes in cellular function. Additionally, it may directly interact with DNA or transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, toxic or adverse effects may be observed. These can include cellular damage, disruption of normal metabolic processes, and induction of apoptosis. Threshold effects have been noted, where a specific dosage range leads to a significant change in the observed effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
5-Bromo-7-Iodo-2,3-dihydrobenzofuran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells, potentially impacting overall cellular function and health .
Transport and Distribution
The transport and distribution of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution within the cell. Its localization and accumulation in specific cellular compartments can influence its activity and function. For example, accumulation in the mitochondria may affect cellular energy production, while distribution to the nucleus can impact gene expression .
Subcellular Localization
The subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the lysosomes, where it can influence cellular degradation processes. Understanding the subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran typically involves the bromination and iodination of 2,3-dihydrobenzofuran. One common method includes the following steps:
Bromination: 2,3-dihydrobenzofuran is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-bromo-7-iodo-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives .
相似化合物的比较
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the iodine atom at the 7-position.
7-Iodo-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-7-chloro-2,3-dihydrobenzofuran: Contains a chlorine atom instead of iodine at the 7-position.
Uniqueness
The presence of both bromine and iodine atoms in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran makes it unique compared to other similar compounds. This dual halogenation can enhance its reactivity and potential for various chemical reactions, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
5-bromo-7-iodo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFIACZVNSQDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


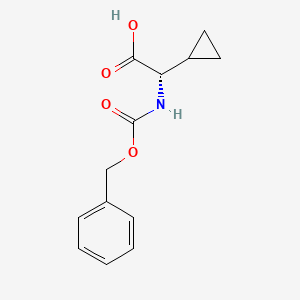
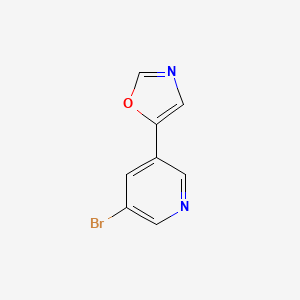
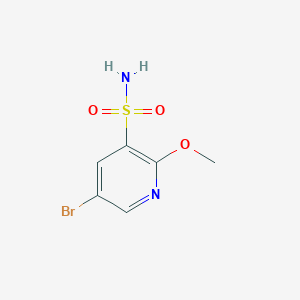
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
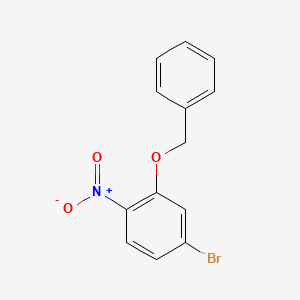
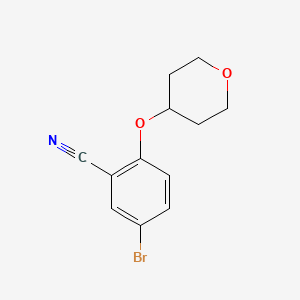
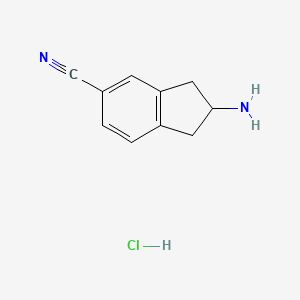
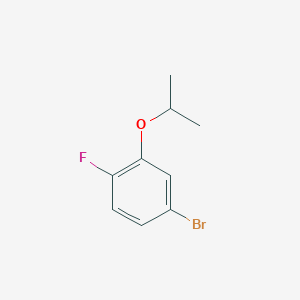
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)


